2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-methyl-3-nitrophenyl)acetamide
Overview
Description
2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-methyl-3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group, a nitrophenyl group, and a glycinamide backbone, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-methyl-3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the sulfonyl chloride derivative, followed by its reaction with the appropriate amine to form the sulfonamide. The nitrophenyl group can be introduced through nitration reactions, and the final glycinamide structure is achieved through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions with different nucleophiles would yield various sulfonamide derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the nitrophenyl group may participate in redox reactions. These interactions can modulate biological pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide: Similar structure but with different substitution patterns, affecting its chemical properties.
Uniqueness
2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the presence of both the nitrophenyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-methyl-3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-15-5-3-6-18(13-15)25(32(30,31)19-11-9-17(23)10-12-19)14-22(27)24-20-7-4-8-21(16(20)2)26(28)29/h3-13H,14H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURHGIAAOCHCSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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